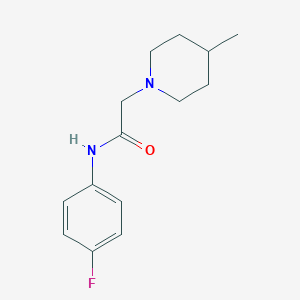

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 4-fluoroaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-fluoroaniline is reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide.

Step 2: N-(4-fluorophenyl)acetamide is then reacted with 4-methylpiperidine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Treatment of Neuropsychiatric Disorders

Radiprodil has been investigated for its potential therapeutic effects on several neuropsychiatric conditions. Research indicates that it may be beneficial in treating:

- Schizophrenia and Related Psychoses : The compound has shown promise in modulating serotonergic receptor activity, which is crucial in managing symptoms of schizophrenia and other psychotic disorders .

- Depressive Disorders : Its application extends to major depression and bipolar disorder, where it may help alleviate mood disturbances .

- Anxiety Disorders : The compound's action on neurotransmitter systems suggests a potential role in treating anxiety-related conditions .

Synthetic Routes

The synthesis of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves several steps that ensure the purity and efficacy of the final product. Common methods include:

- Amide Formation : The reaction typically involves the coupling of 4-fluorophenyl amine with 4-methylpiperidine under controlled conditions to form the desired acetamide .

- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound effectively.

Clinical Trials

Radiprodil has undergone various clinical trials, primarily focusing on its efficacy in treating schizophrenia. Phase II trials have demonstrated positive outcomes in symptom management compared to placebo groups, indicating its potential as a viable treatment option .

Comparative Studies

Comparative studies with existing antipsychotic drugs have highlighted Radiprodil's unique profile, particularly regarding side effect profiles and efficacy in specific patient populations . For instance, studies show that patients treated with Radiprodil reported fewer extrapyramidal symptoms compared to those on traditional antipsychotics.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

- N-(4-bromophenyl)-2-(4-methylpiperidin-1-yl)acetamide

- N-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.

Biologische Aktivität

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring and a piperidine moiety, which contribute to its pharmacological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug design .

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects such as anti-inflammatory and analgesic properties.

Potential Targets

- Receptors : The compound is hypothesized to interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

- Enzymes : It may inhibit specific enzymes involved in inflammatory processes, contributing to its therapeutic potential.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing TNFα release in preclinical models . This suggests that this compound may share similar pathways.

Analgesic Properties

The analgesic potential of this compound has been explored in various studies. Its structural analogs have demonstrated efficacy in reducing pain responses in animal models, indicating that the compound could be developed for pain management therapies .

Case Studies

- In Vivo Studies : In animal models, compounds with similar structures have shown significant reductions in inflammatory markers and pain responses. For example, studies involving dual inhibitors have reported reduced TNFα levels following administration .

- Pharmacokinetics : Investigations into the pharmacokinetic profile of related compounds reveal favorable absorption and distribution characteristics, likely enhanced by the fluorine substitution which improves metabolic stability .

Data Tables

| Study | Activity Tested | Model Used | Results |

|---|---|---|---|

| Study 1 | Anti-inflammatory | Rodent models | Significant reduction in TNFα release |

| Study 2 | Analgesic | Pain models | Reduced pain response observed |

| Study 3 | Pharmacokinetics | Various species | Favorable absorption and stability |

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEHCDWNYLURDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.